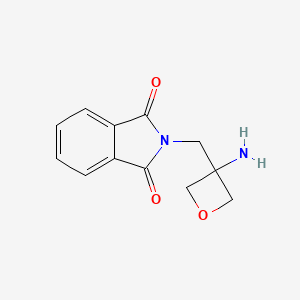
2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which includes an oxetane ring and an isoindoline-1,3-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include refluxing in an appropriate solvent, such as toluene, for an extended period (e.g., 24 hours) to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles to minimize environmental impact. For example, solventless conditions and simple heating methods have been employed to synthesize isoindoline derivatives . These methods not only reduce the use of hazardous solvents but also improve the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted isoindoline derivatives .
Scientific Research Applications
2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: It has been studied for its potential to modulate biological targets, such as dopamine receptors.
Industry: It is used in the production of herbicides, colorants, dyes, and polymer additives.
Mechanism of Action
The mechanism of action of 2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D3, suggesting its potential use as an antipsychotic agent . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease . The exact pathways and molecular interactions are still under investigation, but these findings highlight the compound’s therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione include other isoindoline derivatives, such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which includes an oxetane ring. This structural feature contributes to its distinct chemical reactivity and biological activity. The presence of the oxetane ring can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[(3-aminooxetan-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H12N2O3/c13-12(6-17-7-12)5-14-10(15)8-3-1-2-4-9(8)11(14)16/h1-4H,5-7,13H2 |
InChI Key |
KBAZIRKSAJAONK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


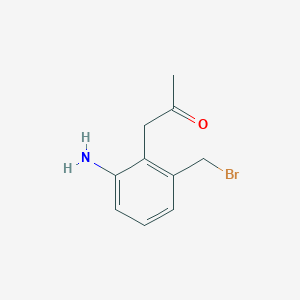
![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
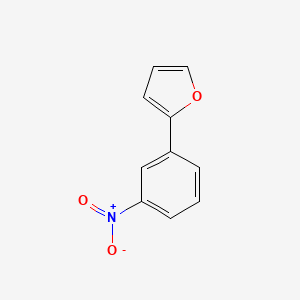
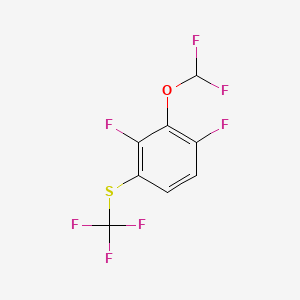
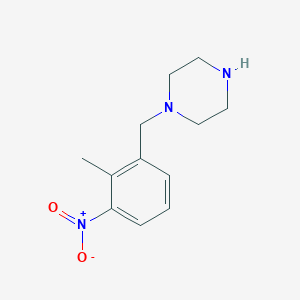
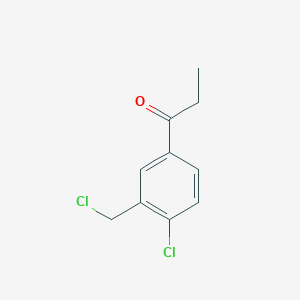
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)

![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)

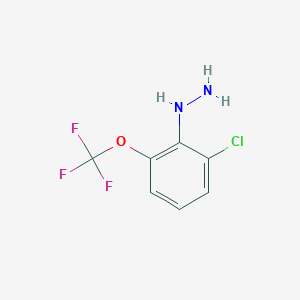
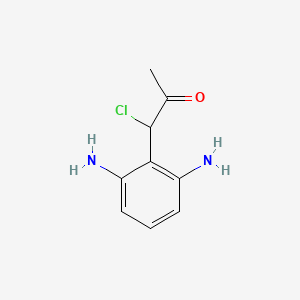
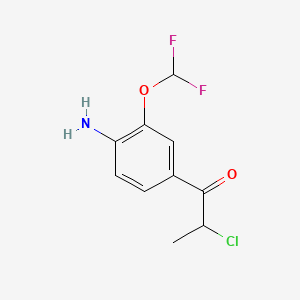
![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)
